
Triazolam-D4
Übersicht
Beschreibung
Triazolam-D4 is a deuterated analog of triazolam, a benzodiazepine used primarily as a sedative to treat severe insomnia. The compound is labeled with deuterium, which makes it suitable for use as an internal standard in various analytical methods, including gas chromatography and liquid chromatography-mass spectrometry. This compound is often used in clinical toxicology, urine drug testing, and forensic analysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Triazolam-D4 involves the incorporation of deuterium atoms into the triazolam molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The use of high-purity deuterium gas and advanced catalytic systems is essential to achieve the desired level of deuteration .
Analyse Chemischer Reaktionen
Types of Reactions: Triazolam-D4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form alpha-hydroxythis compound and 4-hydroxythis compound. .
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the molecule are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or cytochrome P450 enzymes.
Major Products:
- Alpha-hydroxythis compound
- 4-Hydroxythis compound
Wissenschaftliche Forschungsanwendungen
Triazolam-D4 has a wide range of applications in scientific research:
- Chemistry: Used as an internal standard in analytical chemistry for the quantification of triazolam and its metabolites in biological samples .
- Biology: Employed in studies involving the metabolism and pharmacokinetics of triazolam in biological systems .
- Medicine: Utilized in clinical toxicology and forensic analysis to detect and quantify triazolam in biological specimens .
- Industry: Applied in the development and validation of analytical methods for drug testing and quality control in pharmaceutical manufacturing .
Wirkmechanismus
Triazolam-D4, like its non-deuterated counterpart, exerts its effects by binding to benzodiazepine receptors in the central nervous system. These receptors are part of the gamma-aminobutyric acid-A (GABA-A) receptor complex. By enhancing the affinity of GABA for its receptor, this compound increases the inhibitory effects of GABA, leading to sedation, muscle relaxation, and anticonvulsant activity .
Vergleich Mit ähnlichen Verbindungen
- Triazolam: The non-deuterated form of Triazolam-D4, used primarily as a sedative and hypnotic agent .
- Alprazolam: Another benzodiazepine with similar sedative and anxiolytic properties .
- Flurazepam: A longer-acting benzodiazepine used for the treatment of insomnia .
Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable tool in analytical chemistry. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated analogs in complex biological matrices .
Biologische Aktivität
Triazolam-D4 is a deuterated analog of the benzodiazepine triazolam, primarily utilized in pharmacological research to study the metabolism and biological activity of its parent compound. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, applications in research, and relevant case studies.
Target Receptors
this compound primarily targets the GABA receptor , similar to triazolam. It binds to benzodiazepine receptors BNZ1 and BNZ2, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system (CNS) .
Biochemical Pathways
The metabolism of this compound occurs mainly in the liver via the CYP3A4 enzyme , leading to the formation of metabolites such as α- and 4-hydroxytriazolam and their glucuronides . The compound's interaction with GABA receptors results in reduced neuronal excitability, contributing to its sedative effects.
Pharmacokinetics
The pharmacokinetic profile of this compound is expected to mirror that of triazolam:
Parameter | This compound | Triazolam |
---|---|---|
Bioavailability | ~44% (oral) | ~44% (oral) |
Peak plasma time () | 60 min | 60 min |
Maximum concentration () | ~2.1 ng/mL | ~2.1 ng/mL |
Both compounds exhibit a rapid onset of action, with peak plasma concentrations typically reached within 60 minutes post-administration .
Applications in Research
This compound serves several critical roles in scientific research:
- Analytical Chemistry : Used as an internal standard for quantifying triazolam and its metabolites in biological samples.
- Clinical Toxicology : Essential for detecting and quantifying triazolam in forensic analyses.
- Pharmacokinetic Studies : Facilitates understanding of drug interactions and metabolic pathways involving CYP3A4 .
Case Studies and Research Findings
Several studies have highlighted the significance of this compound in understanding benzodiazepine pharmacology:
- Pharmacokinetic Studies : A study involving humanized CYP3A4 transgenic mice demonstrated that variations in CYP3A4 activity significantly influence triazolam metabolism, which can be extrapolated to this compound studies .
- Clinical Effects : Research on triazolam has shown dose-dependent CNS depression, with a notable decline in consciousness measured by the Bispectral Index (BIS) scores at various time points post-administration . These findings are crucial for evaluating the safety and efficacy of benzodiazepines.
- Metabolic Pathway Analysis : Investigations into the metabolic pathways have revealed that food interactions (e.g., grapefruit juice) can alter the metabolism of triazolam by inhibiting CYP3A4, which is also applicable to this compound .
Q & A
Basic Research Questions
Q. What are the key considerations when designing experiments involving Triazolam-D4 to ensure isotopic integrity and accurate pharmacokinetic profiling?
- Isotopic integrity requires strict control of storage conditions (e.g., -20°C in inert atmospheres) and validation of deuterium retention using nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) at multiple experimental stages . Pharmacokinetic studies should include parallel control experiments with non-deuterated Triazolam to isolate isotopic effects from metabolic variability . Protocols must specify batch testing for isotopic purity (>98%) and stability under biological matrix conditions (e.g., plasma, liver microsomes) .
Q. How can researchers optimize liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for detecting this compound in biological matrices?
- Key parameters include:
- Column selection : Use reverse-phase C18 columns with 2.6 µm particle size to resolve this compound from endogenous metabolites .
- Ionization settings : Electrospray ionization (ESI) in positive mode, with declustering potential optimized to minimize in-source fragmentation .
- Quantitative transitions : Monitor m/z 343.1 → 315.1 for this compound and m/z 339.1 → 311.1 for non-deuterated Triazolam, ensuring a signal-to-noise ratio >10:1 at LLOQ (0.1 ng/mL) .
Q. What validated protocols exist for assessing the stability of this compound under various storage conditions in longitudinal studies?
- Short-term stability : Test freeze-thaw cycles (3 cycles, -80°C to 25°C) with LC-MS/MS quantification to assess degradation (<5% acceptable) .
- Long-term stability : Store aliquots at -80°C for 6–12 months; validate with accelerated stability studies (40°C/75% RH for 1 month) .
- Document deviations in isotopic enrichment using isotopic ratio mass spectrometry (IRMS) to confirm deuterium retention .
Advanced Research Questions
Q. What methodological approaches resolve contradictions between in vitro metabolic stability data and in vivo pharmacokinetic profiles of this compound?
- Conduct species-specific cytochrome P450 inhibition assays to identify interspecies metabolic discrepancies (e.g., human vs. rodent CYP3A4/5 activity) .
- Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo extrapolations (IVIVE), incorporating hepatic blood flow and protein binding differences .
- Perform time-course metabolomics to detect non-linear clearance patterns caused by enzyme saturation or autoinduction .
Q. How do researchers establish statistically robust correlation models between deuterium substitution sites and metabolic pathway alterations in this compound?
- Use multivariate regression analysis to link specific deuterium positions (e.g., C7 vs. C8 substitution) to changes in metabolic half-life (t½) .
- Isotope effect studies : Compare kinetic isotope effects (KIE) for oxidative pathways (e.g., hydroxylation) using deuterated vs. non-deuterated analogs .
- Validate models with bootstrapping (1,000 iterations) to assess confidence intervals for metabolic rate constants .
Q. What comparative study frameworks effectively isolate isotopic effects from environmental variables in this compound neuropharmacological research?
- Controlled crossover designs : Administer this compound and non-deuterated Triazolam to the same subject cohort under identical conditions, adjusting for carryover effects .
- Environmental controls : Standardize diet, circadian rhythms, and co-medication prohibitions to minimize confounding variables .
- Sensitivity analysis : Quantify the contribution of isotopic substitution to observed effects (e.g., receptor binding affinity) using computational docking simulations paired with in vitro assays .
Q. Data Presentation Guidelines
-
Tables : Include raw isotopic purity data, stability metrics, and statistical parameters (e.g., R<sup>2</sup>, p-values) in structured formats .
Example:Parameter This compound Non-Deuterated Triazolam Plasma t½ (h) 4.2 ± 0.3 3.8 ± 0.2 CYP3A4 Km (µM) 12.1 10.9 -
Figures : Use error bars for standard deviations in metabolic studies and annotate isotopic peaks in mass spectra .
Eigenschaften
IUPAC Name |
8-chloro-6-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFWLTCLBGQGBO-QFFDRWTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Cl)C)Cl)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016464 | |
Record name | Triazolam-D4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145225-04-3 | |
Record name | Triazolam-D4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.